3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one is a chemical compound with the molecular formula and a molecular weight of 315.71 g/mol. It is classified as an impurity related to the anticonvulsant drug Clonazepam, specifically referred to as Clonazepam Impurity B or Clonazepam Related Compound A. The compound features a nitro group and an amino group, contributing to its biological activity and potential pharmacological applications. Its structure includes a quinoline ring, which is notable for its presence in various bioactive compounds .
3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one does not have a known mechanism of action as it is not an intended therapeutic agent.
The most prevalent application of 3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one appears to be as a reference standard for Clonazepam, a widely used anticonvulsant medication [, , ]. This compound is an impurity that can be present in Clonazepam, and the reference standard allows researchers and quality control labs to identify and quantify its presence [, , ].
3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one possesses a heterocyclic ring structure (quinolinone) incorporating a nitro group and a chlorophenyl moiety. Scientists might explore this compound as a potential starting point for designing new molecules with desired biological activities by modifying its functional groups [].
The chemical reactivity of 3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one can be characterized by its functional groups:
These reactions are significant for developing derivatives that may enhance biological activity or alter pharmacokinetics.
Research indicates that 3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one exhibits anticonvulsant properties, similar to its parent compound, Clonazepam. Its biological activity is attributed to the quinoline structure, which is known for interacting with various biological targets, including neurotransmitter receptors. The presence of the nitro and amino groups may enhance its binding affinity and efficacy against seizures .
The synthesis of 3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one typically involves multi-step organic reactions:
Each step requires careful control of reaction conditions to ensure high yields and purity .
3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one has several applications in pharmaceutical research:
Interaction studies involving 3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one focus on its binding affinity to various receptors:
These interactions are crucial for understanding its therapeutic potential and side effects .
Several compounds share structural features with 3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one, making them relevant for comparison:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Clonazepam | C15H10ClN3O3 | Benzodiazepine structure; broader anxiolytic effects |
4-Aminoquinoline | C9H10N2 | Lacks nitro group; primarily studied for antimalarial properties |
6-Nitroquinoline | C9H6N2O2 | Contains only one amino group; potential anticancer activity |
7-Chloro-4-(trifluoromethyl)quinoline | C11H7ClF3N | Trifluoromethyl group enhances lipophilicity; studied for antibacterial properties |
The uniqueness of 3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one lies in its specific combination of functional groups that contribute to its anticonvulsant properties while maintaining structural similarity to other active compounds .
This comprehensive overview highlights the significance of 3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one in medicinal chemistry and pharmaceutical research.